molecular formula C23H26N2O6 B587299 (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime CAS No. 84163-48-4

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime

Cat. No.: B587299
CAS No.: 84163-48-4
M. Wt: 426.5 g/mol
InChI Key: PMFQQZXEPFQLSD-UHFFFAOYSA-N
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Description

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenol group, a benzyloxycarbonyl-protected piperidine, and an O-acetyl oxime moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime typically involves multiple steps:

    Formation of the Methoxyphenol Intermediate: This step involves the methoxylation of phenol under controlled conditions.

    Synthesis of the Piperidinyl-Methanone Intermediate: The piperidine ring is introduced and protected with a benzyloxycarbonyl group.

    Oxime Formation: The final step involves the formation of the oxime by reacting the methanone intermediate with hydroxylamine and acetylating the resulting oxime.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime can undergo various chemical reactions, including:

    Oxidation: The methoxyphenol group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to amines.

    Substitution: The benzyloxycarbonyl group can be substituted under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Basic conditions using reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime involves its interaction with specific molecular targets. The methoxyphenol group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidinyl-methanone moiety may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile

Uniqueness

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

84163-48-4

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl 4-[N-acetyloxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-16(26)31-24-22(20-9-8-19(29-2)14-21(20)27)18-10-12-25(13-11-18)23(28)30-15-17-6-4-3-5-7-17/h3-9,14,18,27H,10-13,15H2,1-2H3

InChI Key

PMFQQZXEPFQLSD-UHFFFAOYSA-N

SMILES

CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O

Canonical SMILES

CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O

Synonyms

(E)-4-[[(Acetyloxy)imino](2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester; 

Origin of Product

United States

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